(S)-2-Amino-4-(2-trifluoromethoxy-phenyl)-butyric acid
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Overview
Description
(S)-2-Amino-4-(2-trifluoromethoxy-phenyl)-butyric acid is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butyric acid backbone. The presence of the trifluoromethoxy group imparts unique chemical properties, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxyphenylboronic acid as a starting material . This compound can undergo Suzuki-Miyaura cross-coupling reactions to introduce the trifluoromethoxy group onto the phenyl ring . Subsequent steps involve the formation of the butyric acid backbone through various organic transformations.
Industrial Production Methods
Industrial production of (S)-2-Amino-4-(2-trifluoromethoxy-phenyl)-butyric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(2-trifluoromethoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-4-(2-trifluoromethoxy-phenyl)-butyric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(2-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes . This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but differs in the overall structure and reactivity.
5-(2-Trifluoromethoxyphenyl)-2-furoic acid: Another compound with a trifluoromethoxy group, used in different applications.
Uniqueness
(S)-2-Amino-4-(2-trifluoromethoxy-phenyl)-butyric acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the trifluoromethoxy group imparts distinct chemical properties, such as increased stability and lipophilicity, which are not found in many other compounds . This makes it particularly valuable in applications requiring these properties.
Properties
IUPAC Name |
2-amino-4-[2-(trifluoromethoxy)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-4-2-1-3-7(9)5-6-8(15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBSJHPDJHJGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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